![B1578166 Aurein-2.3](/img/new.no-structure.jpg)
Aurein-2.3
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Description
Aurein-2.3 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Aurein-2.3 exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it has a minimal inhibitory concentration (MIC) of approximately 100 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, making it less potent than its counterpart, aurein-2.2, which has an MIC of 25 µg/mL . The difference in activity is attributed to a single amino acid substitution at position 13 (leucine to isoleucine) that alters its membrane interaction dynamics .
Table 1: Antimicrobial Efficacy of this compound
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Staphylococcus epidermidis | 100 |
Case Study: Membrane Interaction Analysis
In a comparative study, this compound was shown to induce significant calcein release from model liposomes composed of phosphatidylcholine and phosphatidylglycerol, indicating its effectiveness in disrupting membrane integrity . This study highlighted the importance of lipid composition in the peptide's activity.
Synergistic Effects with Antibiotics
This compound has been investigated for its potential synergistic effects when combined with conventional antibiotics. Preliminary findings suggest that it may enhance the efficacy of hydrophobic antibiotics by increasing their permeability through bacterial membranes . This synergy could be particularly beneficial in treating resistant strains of bacteria.
Structural Characterization
The structural properties of this compound have been extensively characterized using various biophysical techniques, including CD and nuclear magnetic resonance (NMR) spectroscopy. These studies confirm that the peptide's conformation is influenced by environmental factors such as pH and lipid composition, which are critical for its biological activity .
Table 2: Structural Characteristics of this compound
Parameter | Description |
---|---|
Helical Content | High in membrane-mimetic environments |
Membrane Insertion Threshold | P/L ratio between 1:80 and 1:120 |
Key Residue for Interaction | Phenylalanine at position 3 |
Future Directions and Therapeutic Potential
Given its unique properties, this compound holds promise for development into novel antimicrobial agents or adjuvants in antibiotic therapy. Ongoing research is focused on optimizing its structure to enhance potency and reduce cytotoxicity while exploring formulations for clinical applications .
Properties
bioactivity |
Antibacterial |
---|---|
sequence |
GLFDIVKKVVGAIGSL |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.